16:0-18:0-16:0 TG-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C53H102O6 |

|---|---|

分子量 |

840.4 g/mol |

IUPAC名 |

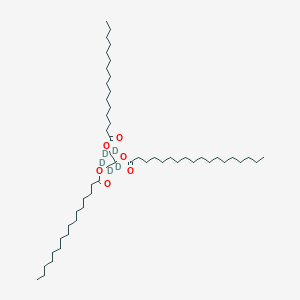

[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate |

InChI |

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D |

InChIキー |

QRJMBNGGFSPTQP-BXJPYAOGSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (16:0-18:0-16:0 TG-d5), a deuterated triglyceride of significant utility in the field of lipidomics and metabolic research. This document details its core properties, applications as an internal standard in mass spectrometry, and provides detailed experimental protocols for its use. Furthermore, it explores its relevance in studying triglyceride metabolism and associated signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this stable isotope-labeled compound in their studies.

Introduction

1,3-dipalmitoyl-2-stearoyl-glycerol-d5, denoted as this compound, is a synthetic, stable isotope-labeled triglyceride. It is structurally identical to its endogenous counterpart, 1,3-dipalmitoyl-2-stearoyl-glycerol, with the exception of five deuterium atoms incorporated into the glycerol backbone. This seemingly subtle modification provides a distinct mass shift, rendering it an invaluable tool for quantitative analysis in mass spectrometry-based lipidomics.

The primary application of this compound is as an internal standard for the accurate quantification of triglycerides in complex biological matrices.[1] Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variations in these processes.[2] This guide will delve into the practical aspects of its application, from sample preparation to data analysis, and explore its potential as a tracer in metabolic studies.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physical and chemical characteristics of this compound is crucial for its effective application. The key quantitative data for both the deuterated standard and its non-deuterated analog are summarized in the tables below.

Table 1: General Properties

| Property | 1,3-dipalmitoyl-2-stearoyl-glycerol (16:0-18:0-16:0 TG) | 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (this compound) |

| Synonyms | TG(16:0/18:0/16:0), 1,3-Dipalmitin-2-stearin | TG(16:0/18:0/16:0)-d5, 1,3-Di(hexadecanoyl)-2-octadecanoyl-glycerol-d5 |

| Molecular Formula | C₅₃H₁₀₂O₆ | C₅₃H₉₇D₅O₆ |

| Molecular Weight | 835.4 g/mol [3] | ~840.4 g/mol |

| Physical State | Solid | Solid |

| Solubility | Soluble in DMF (~10 mg/ml)[3] | Soluble in organic solvents like chloroform and methanol |

Table 2: Mass Spectrometry Data

| Parameter | 1,3-dipalmitoyl-2-stearoyl-glycerol (16:0-18:0-16:0 TG) | 1,3-dipalmitoyl-2-stearoyl-glycerol-d5 (this compound) |

| Precursor Ion ([M+NH₄]⁺) | m/z 852.8 | m/z 857.8 |

| Precursor Ion ([M+Na]⁺) | m/z 858.8 | m/z 863.8 |

| Product Ion (Neutral Loss of Palmitic Acid) | m/z 596.5 | m/z 601.5 |

| Product Ion (Neutral Loss of Stearic Acid) | m/z 568.5 | m/z 573.5 |

Note: Exact m/z values may vary slightly depending on the instrument and ionization conditions.

Synthesis of this compound

The synthesis of deuterated triglycerides like this compound is a multi-step process that can be achieved through both chemical and enzymatic methods. A general workflow for the enzymatic synthesis is outlined below.

Enzymatic Synthesis Protocol

This method utilizes lipases for their high specificity, which allows for controlled esterification of the deuterated glycerol backbone.

Materials:

-

Glycerol-d5

-

Palmitic acid (16:0)

-

Stearic acid (18:0)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves

-

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for chemical esterification steps (if needed)

Procedure:

-

Synthesis of 1,3-dipalmitoyl-glycerol-d5:

-

React glycerol-d5 with two equivalents of palmitic acid in the presence of an immobilized 1,3-specific lipase in an anhydrous organic solvent. The reaction is typically carried out under vacuum to remove water produced during esterification, driving the reaction to completion.

-

Alternatively, a chemical approach can be used by protecting the sn-2 hydroxyl group of glycerol-d5, followed by esterification of the sn-1 and sn-3 positions with palmitoyl chloride, and subsequent deprotection.

-

-

Esterification of the sn-2 Position:

-

The resulting 1,3-dipalmitoyl-glycerol-d5 is then esterified with stearic acid at the sn-2 position. This can be achieved using a non-specific lipase or through a chemical reaction using DCC and DMAP as coupling agents.

-

-

Purification:

-

The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel.

-

DOT Script for Synthesis Workflow:

Caption: Enzymatic synthesis workflow for this compound.

Experimental Protocols for Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of triglycerides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Lipid Extraction from Plasma

A robust and reproducible lipid extraction method is critical for accurate quantification. The following is a widely used protocol for plasma lipid extraction.

Materials:

-

Human plasma

-

This compound internal standard solution (in a suitable organic solvent)

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Spiking with Internal Standard: To a known volume of plasma (e.g., 100 µL), add a precise amount of the this compound internal standard solution.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

-

Vortex thoroughly to ensure complete mixing and protein precipitation.

-

Add deionized water to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

-

Collection of Lipid Extract: Carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

DOT Script for Sample Preparation Workflow:

Caption: Workflow for the extraction of lipids from plasma samples.

UPLC-MS/MS Analysis

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the triglycerides.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for triglyceride analysis.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the endogenous triglycerides and the deuterated internal standard. The primary fragmentation pathway for triglycerides is the neutral loss of a fatty acid.

Table 3: Exemplary MRM Transitions for TG(16:0/18:0/16:0) and its d5-Isotopologue

| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Description |

| TG(16:0/18:0/16:0) | 852.8 | 596.5 | Neutral loss of Palmitic Acid |

| TG(16:0/18:0/16:0) | 852.8 | 568.5 | Neutral loss of Stearic Acid |

| TG(16:0/18:0/16:0)-d5 | 857.8 | 601.5 | Neutral loss of Palmitic Acid |

| TG(16:0/18:0/16:0)-d5 | 857.8 | 573.5 | Neutral loss of Stearic Acid |

Application in Metabolic Research: Tracing Triglyceride Metabolism

Stable isotope-labeled triglycerides, such as this compound, can be used as tracers to study the dynamics of triglyceride metabolism in vivo. By administering the deuterated triglyceride and monitoring its fate over time, researchers can gain insights into processes like lipolysis, fatty acid uptake by tissues, and resequestration into triglyceride pools.

Triglyceride Metabolism Pathway

The central role of triglycerides in energy storage and transport is governed by a complex network of metabolic pathways. The diagram below illustrates the key steps in triglyceride synthesis (lipogenesis) and breakdown (lipolysis).

DOT Script for Triglyceride Metabolism Pathway:

Caption: Simplified pathway of triglyceride synthesis and lipolysis.

By introducing this compound as a tracer, researchers can follow the labeled glycerol backbone and fatty acids as they are incorporated into and released from various lipid pools. This allows for the calculation of metabolic flux rates, providing a dynamic view of lipid metabolism that is not attainable with static concentration measurements alone.

Conclusion

1,3-dipalmitoyl-2-stearoyl-glycerol-d5 is a powerful tool for researchers in lipidomics and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative triglyceride analysis by LC-MS/MS. Furthermore, its application as a stable isotope tracer opens up avenues for investigating the intricate dynamics of triglyceride metabolism. This technical guide has provided a comprehensive overview of its properties, synthesis, and experimental applications, with the aim of facilitating its effective use in scientific research.

References

An In-depth Technical Guide to 1,3-dihexadecanoyl-2-octadecanoyl-glycerol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the deuterated triglyceride, 1,3-dihexadecanoyl-2-octadecanoyl-glycerol-d5. This molecule, a stable isotope-labeled internal standard, is crucial for accurate quantification in mass spectrometry-based lipidomics studies. Its structure, properties, and synthesis are detailed below, along with relevant experimental protocols and a discussion of its role in metabolic pathways.

Core Structure and Properties

1,3-dihexadecanoyl-2-octadecanoyl-glycerol-d5 is a mixed-acid triglyceride consisting of a glycerol backbone deuterated at the five positions of the glycerol moiety. Two hexadecanoic acid (palmitic acid) molecules are esterified at the sn-1 and sn-3 positions, and one octadecanoic acid (stearic acid) molecule is at the sn-2 position. The non-deuterated analog is commonly known as 1,3-dipalmitoyl-2-stearoyl-glycerol.

Physicochemical Data

The following table summarizes the key physicochemical properties of both the deuterated and non-deuterated forms of this triglyceride.

| Property | 1,3-dihexadecanoyl-2-octadecanoyl-glycerol-d5 | 1,3-dihexadecanoyl-2-octadecanoyl-glycerol |

| Synonyms | TG(16:0/18:0/16:0)-d5 | 1,3-Dipalmitoyl-2-stearoyl glycerol; TG(16:0/18:0/16:0)[1][2][3] |

| LIPID MAPS ID | LMGL03010011 | - |

| Molecular Formula | C₅₃H₉₇D₅O₆ | C₅₃H₁₀₂O₆[1][2][3][4] |

| Molecular Weight | 839.8 g/mol (approx.) | 835.4 g/mol [1][2][3][4] |

| Exact Mass | 839.799025 Da | 834.767641 Da |

| Physical State | Solid | Solid[1][2][3][4] |

| Solubility | Soluble in DMF (10 mg/ml) | Soluble in DMF (10 mg/ml)[1][2] |

Synthesis and Experimental Protocols

The synthesis of 1,3-dihexadecanoyl-2-octadecanoyl-glycerol-d5 is not commonly detailed in the literature. However, a general synthetic strategy can be inferred from established methods for preparing mixed-acid triglycerides and deuterated lipids. The process typically involves the esterification of a deuterated glycerol backbone with the desired fatty acids.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of the target molecule.

References

The Linchpin of Lipidomics: A Technical Guide to Deuterated Triglyceride Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational principles, experimental applications, and critical advantages of employing deuterated triglyceride internal standards in quantitative mass spectrometry. As the demand for precise and accurate lipidomic analysis grows, particularly in drug development and metabolic research, understanding and implementing robust analytical methodologies is paramount. This guide provides detailed experimental protocols, comparative quantitative data, and logical workflows to underscore the indispensable role of deuterated internal standards in achieving reliable and reproducible results.

Core Principles of Deuterated Triglyceride Internal Standards

The cornerstone of accurate quantification in mass spectrometry, especially when analyzing complex biological matrices, is the use of a stable isotope-labeled internal standard (SIL-IS). Deuterated triglycerides are a type of SIL-IS where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (²H or D). This subtle modification imparts a mass shift that is readily detectable by a mass spectrometer without significantly altering the physicochemical properties of the molecule.

The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS) . A known amount of the deuterated triglyceride standard is added to the sample at the earliest stage of preparation. This "spiked" sample is then subjected to extraction, purification, and analysis. Because the deuterated standard is chemically almost identical to its endogenous, non-labeled counterpart, it experiences the same processing variations, including extraction losses, ionization suppression or enhancement in the mass spectrometer source, and injection volume inconsistencies.

By measuring the ratio of the signal intensity of the endogenous triglyceride to that of the deuterated internal standard, these variations are effectively normalized. This ratiometric approach allows for highly accurate and precise quantification, as the ratio remains constant even if the absolute signal intensities fluctuate.

Quantitative Data Presentation: The Impact of Deuterated Internal Standards

The use of deuterated triglyceride internal standards via isotope dilution mass spectrometry (IDMS) is considered a "gold standard" or reference method for achieving the highest levels of accuracy and precision.[1] The following tables summarize the performance of analytical methods with and without the use of such standards.

Table 1: Comparison of Precision in Triglyceride Quantification

| Analytical Method | Typical Coefficient of Variation (CV%) | Key Considerations |

| Without Internal Standard (External Calibration) | 15-30% or higher | Susceptible to matrix effects, extraction inconsistencies, and injection volume variations. |

| With Structural Analogue Internal Standard | 5-15% | Can partially correct for variability, but differences in physicochemical properties can lead to deviations. |

| With Deuterated Triglyceride Internal Standard (IDMS) | < 1 - 5% | Considered a definitive method due to the near-identical behavior of the standard and analyte, providing excellent correction for most sources of error.[2][3] |

Table 2: Comparison of Accuracy in Triglyceride Quantification

| Analytical Method | Typical Bias (%) from Reference Method | Key Considerations |

| Enzymatic/Colorimetric Assays | -0.13 to -0.71 | Widely used for clinical screening but can be prone to interferences.[1] |

| LC-MS/MS without Isotope-Labeled Standard | Variable, can be significant | Accuracy is highly dependent on matrix complexity and the effectiveness of sample cleanup. |

| LC-MS/MS with Deuterated Triglyceride IS (IDMS) | ≈ 0 | Provides the highest level of accuracy by effectively compensating for systematic and random errors.[2][3] |

Mandatory Visualizations

Principle of Isotope Dilution Mass Spectrometry (IDMS) for Triglyceride Analysis

Caption: Workflow of Isotope Dilution Mass Spectrometry for Triglyceride Quantification.

Experimental Workflow for Triglyceride Quantification

Caption: Detailed experimental workflow for triglyceride analysis using a deuterated internal standard.

Experimental Protocols

The following is a representative protocol for the quantification of triglycerides in human plasma using a deuterated internal standard. This protocol is a composite of best practices and should be optimized for specific instruments and analytes.

Materials and Reagents

-

Deuterated Internal Standard: d5-Tripalmitin (d5-TG(16:0/16:0/16:0)) or a commercially available deuterated lipid mixture.

-

Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water.

-

Additives: Formic acid, ammonium formate.

-

Biological Matrix: Human plasma (with anticoagulant, e.g., EDTA).

-

Standard Reference Material: A certified reference material for triglycerides in serum/plasma.

Sample Preparation

-

Internal Standard Spiking: To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the deuterated triglyceride internal standard working solution at a known concentration. Vortex briefly.

-

Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 200 µL of water and vortex for 30 seconds. Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

Collection of Organic Layer: Carefully aspirate the lower organic layer containing the lipids and transfer to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal resolution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient to separate the triglyceride species of interest. For example, start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 55°C.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for targeted quantification.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion is typically the ammonium adduct of the triglyceride [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acyl chains. At least two transitions should be monitored for each analyte for confirmation.

-

Example for Tripalmitin (TG 16:0/16:0/16:0): Precursor m/z 824.8 → Product m/z 551.5 (Neutral loss of palmitic acid).

-

Example for d5-Tripalmitin: Precursor m/z 829.8 → Product m/z 551.5 (Neutral loss of palmitic acid, assuming deuterium is on the glycerol backbone).

-

-

Data Processing and Quantification

-

Integrate the peak areas of the MRM transitions for both the endogenous triglyceride and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the triglycerides in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Deuterated triglyceride internal standards are essential tools for accurate and precise quantification in lipidomics. By leveraging the principles of isotope dilution mass spectrometry, researchers can overcome the inherent variability of complex sample analysis, leading to high-quality, reliable data. The implementation of robust and well-validated experimental protocols, as outlined in this guide, is critical for applications ranging from basic research to clinical trials and drug development, ultimately enabling a deeper understanding of the role of triglycerides in health and disease.

References

The Role of 16:0-18:0-16:0 TG-d5 in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the deuterated triglyceride internal standard, 16:0-18:0-16:0 TG-d5, in the field of lipidomics. Accurate and precise quantification of lipid species is paramount in understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. This guide details the properties of this compound, experimental protocols for its use, and the underlying principles of internal standardization in mass spectrometry-based lipidomics.

Introduction to Triglyceride Analysis in Lipidomics

Triglycerides (TGs) are a major class of lipids that serve as the primary form of energy storage in animals and plants.[1] The composition of fatty acids on the glycerol backbone of TGs can vary significantly, leading to a vast number of distinct TG species.[2] Alterations in TG metabolism are associated with numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[1] Consequently, the accurate quantification of individual TG molecular species is crucial for both basic research and clinical applications.

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the primary analytical platform for detailed lipidomic analysis, offering high sensitivity and specificity for the identification and quantification of individual lipid species.[1] However, the complexity of biological matrices and the inherent variability in sample preparation and MS analysis necessitate the use of internal standards to ensure data accuracy and reliability.[3]

The Role of this compound as an Internal Standard

This compound, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a deuterated triglyceride that serves as an ideal internal standard for the quantification of triglycerides in lipidomics studies.[4][5] As a stable isotope-labeled standard, it is chemically identical to its endogenous counterpart but has a different mass due to the incorporation of five deuterium atoms on the glycerol backbone.[6] This mass difference allows it to be distinguished from the endogenous TGs by the mass spectrometer.

The primary functions of this compound as an internal standard are to:

-

Correct for sample loss during extraction: Lipids are extracted from biological samples using organic solvents, and some sample loss is inevitable during this process. By adding a known amount of the internal standard at the beginning of the extraction, any losses of the standard will reflect the losses of the endogenous TGs.[3]

-

Account for variations in ionization efficiency: The efficiency with which different lipid species are ionized in the mass spectrometer can vary. The internal standard, being structurally similar to the analytes of interest, experiences similar ionization effects, allowing for normalization of the signal.[3]

-

Normalize for instrument variability: The performance of a mass spectrometer can fluctuate over time. The consistent signal of the internal standard across different runs allows for the correction of this variability.

Quantitative Data for this compound

The accurate use of an internal standard requires precise knowledge of its properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₉₇D₅O₆ | [5] |

| Formula Weight | 840.40 g/mol | [5] |

| Exact Mass | 839.799 g/mol | [2] |

| Purity | >99% (by TLC) | [5] |

| Synonyms | 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol, TG(16:0/18:0/16:0)-d5 | [7] |

Experimental Protocols

The following sections provide a detailed methodology for the quantification of triglycerides in a biological sample (e.g., plasma) using this compound as an internal standard.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

This compound internal standard solution (of known concentration in a suitable solvent like chloroform/methanol)

-

Biological sample (e.g., plasma)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

To a glass centrifuge tube, add 100 µL of the biological sample.

-

Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous TGs.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume of an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1 v/v).

LC-MS/MS Analysis of Triglycerides

This section outlines the typical parameters for the analysis of triglycerides using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased over time to elute the more hydrophobic triglycerides.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Often maintained at an elevated temperature (e.g., 50-60°C) to improve peak shape and reduce viscosity.

-

Injection Volume: Typically 1-10 µL.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of triglycerides as they readily form ammonium adducts ([M+NH₄]⁺).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the ammonium adduct of the triglyceride) and then monitoring a specific product ion that is formed after collision-induced dissociation (CID). For triglycerides, the product ions are typically the diacylglycerol-like fragments resulting from the neutral loss of one of the fatty acid chains.

-

MRM Transitions: A specific MRM transition is set up for each triglyceride species to be quantified, as well as for the internal standard (this compound). For example, the precursor ion for this compound would be its [M+NH₄]⁺ adduct, and a product ion would be the fragment corresponding to the neutral loss of one of the palmitic acid (16:0) chains.

-

Source Parameters: The ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage should be optimized for maximum sensitivity for the triglycerides of interest.

Data Analysis and Quantification

-

Peak Integration: The chromatographic peaks for each endogenous triglyceride and the internal standard (this compound) are integrated using the instrument's software.

-

Response Ratio Calculation: The peak area of each endogenous triglyceride is divided by the peak area of the internal standard to obtain a response ratio.

-

Quantification: The concentration of each endogenous triglyceride is then calculated using a calibration curve. The calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the triglyceride of interest and a fixed concentration of the internal standard. The response ratio is plotted against the concentration of the standard, and a linear regression is applied. The concentration of the triglyceride in the unknown sample can then be determined from its response ratio using the equation of the line from the calibration curve.

Mandatory Visualizations

Triglyceride Metabolism Pathway

The following diagram illustrates the central role of triglycerides in energy metabolism.

Caption: Overview of Triglyceride Metabolism.

Lipidomics Experimental Workflow

The diagram below outlines a typical workflow for a lipidomics experiment utilizing an internal standard.

Caption: A typical lipidomics experimental workflow.

Logical Relationship of Internal Standardization

This diagram illustrates the logical principle behind using an internal standard for quantification.

Caption: Logic of internal standard-based quantification.

Conclusion

The use of stable isotope-labeled internal standards, such as this compound, is indispensable for accurate and reliable quantification of triglycerides in lipidomics research. By accounting for variations in sample preparation and analysis, these standards enable researchers to obtain high-quality data that is essential for advancing our understanding of the role of lipids in health and disease. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and professionals in the field of lipidomics and drug development.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. med.libretexts.org [med.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. cs.helsinki.fi [cs.helsinki.fi]

An In-depth Technical Guide to 16:0-18:0-16:0 TG-d5: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for the deuterated triglyceride 16:0-18:0-16:0 TG-d5, also known as 1,3-dipalmitoyl-2-stearoyl-glycerol-d5. This internal standard is crucial for accurate quantification in lipidomic studies, particularly those employing mass spectrometry.

Core Chemical Properties

This compound is a saturated triglyceride with two palmitic acid (16:0) chains at the sn-1 and sn-3 positions and a stearic acid (18:0) chain at the sn-2 position of the glycerol backbone. The "d5" designation indicates that five deuterium atoms are incorporated into the glycerol backbone, which provides a distinct mass shift for use as an internal standard in mass spectrometry-based lipidomics.[1][2] This compound is primarily used to quantify triacylglycerols (TG) in various samples through techniques like multiple reaction monitoring (MRM) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1]

| Property | Value | Reference |

| Chemical Name | 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol | [1] |

| Synonyms | 1,3(d5)-dipalmitoyl-2-stearoyl-glycerol, TG d5-(16:0/18:0/16:0) | [3] |

| Molecular Formula | C₅₃H₉₇D₅O₆ | |

| Formula Weight | 840.40 g/mol | [3] |

| Exact Mass | 839.799 | [3] |

| CAS Number | 944709-25-5 | [4] |

| Physical Form | Powder | |

| Storage Temperature | -20°C | |

| Purity | >99% (TLC) | |

| Solubility | Soluble in DMF (10 mg/ml) | [5] |

Synthesis of this compound: A Conceptual Approach

Conceptual Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would be proprietary to the manufacturers. However, based on the literature for similar compounds, the following methodologies would be central to its production and quality control.

General Protocol for Triglyceride Synthesis (Chemoenzymatic)

This protocol is a generalized representation based on the synthesis of similar structured triglycerides.[6][7][8]

-

Protection of Glycerol-d5 : The sn-2 hydroxyl group of glycerol-d5 is selectively protected using a suitable protecting group (e.g., trityl group) to prevent its reaction in the subsequent step.

-

Esterification at sn-1 and sn-3 Positions : The protected glycerol-d5 is reacted with an excess of palmitic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)) or through enzymatic catalysis with a 1,3-specific lipase to form 1,3-dipalmitoyl-sn-glycerol-d5 with the sn-2 position still protected.

-

Deprotection : The protecting group at the sn-2 position is removed under conditions that do not affect the ester bonds (e.g., mild acid hydrolysis).

-

Esterification at sn-2 Position : The resulting 1,3-dipalmitoyl-sn-glycerol-d5 is then esterified with stearic acid to yield the final product, 1,3-dipalmitoyl-2-stearoyl-glycerol-d5.

-

Purification : The final product is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.

Analytical Methods for Quality Control

The purity and identity of the synthesized this compound would be confirmed using a combination of the following analytical techniques:

-

Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the structure of the triglyceride, including the positions of the fatty acids. Deuterium NMR (²H NMR) would confirm the location and incorporation of the deuterium label.

-

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole) would be used to confirm the molecular weight and fragmentation pattern, verifying the identity of the fatty acid constituents and the presence of the deuterium label.[2][9]

-

Gas Chromatography-Flame Ionization Detection (GC-FID) : After transesterification to fatty acid methyl esters (FAMEs), GC-FID would be used to confirm the fatty acid composition and their relative proportions.

Role in Biological Systems and Research Applications

As a deuterated internal standard, this compound is not intended to have a biological effect. Its primary role is to serve as a quantitative reference in lipidomic studies.[4] The five deuterium atoms give it a mass that is 5 Daltons higher than its endogenous, non-labeled counterpart. This mass difference allows for its precise and accurate quantification by mass spectrometry, independent of the endogenous triglyceride.

Logical Relationship in Quantitative Lipidomics

The use of this compound as an internal standard is a cornerstone of robust quantitative lipid analysis. The following diagram illustrates its role in a typical experimental workflow.

Caption: Role of this compound in a quantitative lipidomics workflow.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. Lipidomic characterization of extracellular vesicles in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as a pinnacle of analytical chemistry, offering unparalleled accuracy and precision in the quantification of molecules in complex matrices. This technique has become an indispensable tool in fields ranging from biomarker discovery and validation to pharmacokinetic studies in drug development. By employing a stable isotope-labeled version of the analyte as an internal standard, SID-MS effectively corrects for variability throughout the analytical process, from sample preparation to mass spectrometric analysis. This guide provides a comprehensive overview of the core principles, experimental protocols, and data presentation integral to the successful application of SID-MS.

Core Principles of Stable Isotope Dilution Mass Spectrometry

The fundamental principle of SID-MS lies in the addition of a known quantity of a stable isotope-labeled (e.g., containing 2H, 13C, 15N) analogue of the analyte of interest to a sample.[1] This "isotopically heavy" internal standard is chemically identical to the endogenous, "light" analyte.[1] Consequently, it exhibits the same behavior during sample extraction, derivatization, chromatography, and ionization.[1] The key difference is its mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.

The quantification is based on the precise measurement of the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

The major advantages of this approach include:

-

High Accuracy and Precision: By correcting for sample loss during preparation and variations in instrument response, SID-MS provides highly reliable quantitative data.

-

High Specificity: The use of a mass spectrometer, particularly in tandem with chromatographic separation (LC-MS/MS), ensures that the measured signal is specific to the analyte of interest, minimizing interferences from the sample matrix.[1]

-

Correction for Matrix Effects: The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively nullifying these matrix-related issues.

Experimental Workflow

The successful implementation of an SID-MS workflow involves several critical steps, from sample preparation to data analysis. Each stage must be carefully optimized to ensure the quality of the final quantitative results.

Quantitative Data Presentation

The performance of an SID-MS method is characterized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery. These values are crucial for assessing the sensitivity and reliability of the assay. The following tables summarize typical performance data for the SID-MS analysis of various classes of analytes.

Table 1: Typical Quantitative Performance for Small Molecules (e.g., Therapeutic Drugs) in Plasma

| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| Immunosuppressants | 0.05 - 1 ng/mL[2] | 0.1 - 5 ng/mL[2] | 85 - 115% |

| Antiepileptics | 1 - 10 ng/mL | 5 - 20 ng/mL | 90 - 110% |

| Antiretrovirals | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL | 88 - 105% |

Table 2: Typical Quantitative Performance for Biomarkers (e.g., Lipids, Peptides)

| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| Eicosanoids | 1 - 10 pg/mL | 5 - 50 pg/mL | 80 - 120% |

| Steroid Hormones | 0.5 - 5 pg/mL | 2 - 20 pg/mL | 92 - 108% |

| Peptides | 10 - 100 fmol/µL | 50 - 500 fmol/µL | 75 - 115%[3] |

Note: The values presented are illustrative and can vary significantly depending on the specific analyte, matrix, instrumentation, and experimental protocol.

Experimental Protocols

Detailed and optimized experimental protocols are critical for achieving high-quality results with SID-MS. Below are representative protocols for the analysis of small molecules and lipids.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma

This protocol outlines a general procedure for the therapeutic drug monitoring (TDM) of a small molecule drug in plasma using SID-LC-MS/MS.

1. Materials and Reagents:

-

Human plasma (with appropriate anticoagulant)

-

Analyte standard

-

Stable isotope-labeled internal standard (SIL-IS) of the analyte

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (at a concentration that yields a response similar to the analyte at the mid-point of the calibration curve).

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Optimize at least two transitions for the analyte and one for the SIL-IS.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and SIL-IS MRM transitions.

-

Calculate the peak area ratio of the analyte to the SIL-IS.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Signaling Lipids from Cultured Cells

This protocol provides a method for the extraction and quantification of signaling lipids (e.g., eicosanoids) from cell culture samples.[4][5]

1. Materials and Reagents:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Stable isotope-labeled lipid internal standard mixture

-

Methanol

-

Hexane

-

Isopropanol

-

0.4N KOH in 80% Methanol

-

Concentrated HCl

2. Sample Preparation:

-

Cell Harvesting: Wash cultured cells with PBS, then scrape and collect the cells in a known volume of PBS.

-

Internal Standard Addition: Add the stable isotope-labeled lipid internal standard mixture to the cell suspension.

-

Liquid-Liquid Extraction:

-

Add methanol and vortex.

-

Add hexane and vortex for an extended period (e.g., 30 minutes).

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) phase to a new tube.

-

-

Saponification (for esterified lipids):

-

Dry the organic extract under nitrogen.

-

Add 0.4N KOH in 80% methanol and incubate at 60°C for 1 hour.[4]

-

Neutralize with concentrated HCl.

-

-

Re-extraction: Perform a second liquid-liquid extraction with hexane.

-

Evaporation and Reconstitution: Dry the final organic extract and reconstitute in the LC mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Chiral column for separation of enantiomers (e.g., Chiralpak AD-H) or a C18 column for general lipid profiling.[4]

-

Mobile Phase: A normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile/methanol) gradient suitable for lipid separation.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode for acidic lipids.

-

Scan Type: MRM, monitoring specific precursor-to-product ion transitions for each lipid of interest and its corresponding internal standard.

-

Mandatory Visualization: Signaling Pathway and Logical Relationships

Diagrams are essential for visualizing complex biological pathways and analytical workflows. The following diagrams are rendered using the Graphviz DOT language, adhering to the specified formatting requirements.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Many of the protein kinases and downstream effectors in this pathway are quantified using SID-MS-based proteomics approaches to study their activity in various physiological and pathological states.

References

The Cornerstone of Precision: An In-depth Technical Guide to Lipid Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. As researchers delve deeper into the complex roles of lipids in cellular signaling, disease pathology, and therapeutic intervention, the need for robust analytical methodologies has never been greater. This technical guide provides a comprehensive overview of the foundational principles, practical applications, and critical considerations for the use of internal standards in mass spectrometry-based lipid analysis.

The Critical Role of Internal Standards in Quantitative Lipidomics

Mass spectrometry (MS) has emerged as a powerful tool for the sensitive and specific detection of a vast array of lipid species. However, the multi-step nature of lipidomics workflows, from sample extraction to MS analysis, introduces potential variability that can compromise data accuracy. Internal standards (IS) are the bedrock of precise lipid quantification, serving to correct for these variations.[1]

An internal standard is a compound of known quantity that is chemically similar to the analyte of interest but distinguishable by the mass spectrometer, typically due to isotopic labeling or unique structural features like odd-chain fatty acids.[1] By adding a known amount of an IS to a sample at the earliest stage of preparation, ideally before lipid extraction, it experiences the same potential for loss and variability as the endogenous lipids.[1][2] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for variations in:

-

Sample Loss During Extraction: The complex procedures for extracting lipids from biological matrices can lead to incomplete recovery.

-

Ionization Efficiency in the Mass Spectrometer: The efficiency with which a lipid molecule is ionized in the MS source can be influenced by the sample matrix, leading to ion suppression or enhancement.[2]

-

Instrumental Drift: Variations in instrument performance over time can affect signal intensity.

Selecting the Appropriate Internal Standard: A Critical Decision

The choice of an internal standard is a pivotal decision in the design of any quantitative lipidomics experiment.[1] The ideal internal standard should possess several key characteristics:

-

Chemical and Physical Similarity: It should closely mimic the chemical and physical properties of the analyte(s) to ensure similar extraction efficiency and ionization response.[3]

-

Mass Spectral Distinguishability: It must be clearly distinguishable from the endogenous lipid species being quantified.

-

Absence in the Sample: The internal standard should not be naturally present in the biological sample being analyzed.[1][4]

-

Commercial Availability and Purity: High-purity standards are essential for accurate quantification.[2]

Two primary categories of internal standards are widely used in lipidomics:

-

Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" as they are chemically identical to their endogenous counterparts, differing only in isotopic composition (e.g., containing 2H or 13C).[3][4] This near-perfect chemical equivalence ensures they co-elute with the analyte in liquid chromatography (LC) and experience virtually identical ionization and fragmentation behavior.[1]

-

Structurally Similar (Odd-Chain or Short-Chain) Internal Standards: These are lipids that are not naturally abundant in most biological systems, such as those containing odd-numbered fatty acid chains. While not identical, they can provide robust quantification, especially when stable isotope-labeled standards are unavailable or cost-prohibitive.[1][3]

A Logical Approach to Internal Standard Selection

The selection of an appropriate internal standard is a critical process that directly impacts the quality of quantitative data. The following diagram illustrates a logical workflow for this selection process.

Caption: A logical workflow for the selection of internal standards in mass spectrometry-based lipidomics.

Quantitative Data Summary

The following tables summarize representative quantitative data for different lipid classes, illustrating the concentrations and coefficients of variation (CV) that can be achieved with proper internal standard normalization.

Table 1: Representative Concentrations and Precision of Lipid Classes in Human Plasma

| Lipid Class | Average Concentration (µg/mL) | Coefficient of Variation (CV, %) |

| Phosphatidylcholines (PC) | 1500 | 7.8 |

| Sphingomyelins (SM) | 250 | 8.5 |

| Triacylglycerols (TAG) | 800 | 15.1 |

| Cholesterol Esters (CE) | 1200 | 10.5 |

| Lysophosphatidylcholines (LPC) | 150 | 9.2 |

| Phosphatidylethanolamines (PE) | 180 | 11.3 |

| Ceramides (Cer) | 15 | 11.9 |

This table is a representative summary based on findings from large-scale lipidomics studies where internal standard normalization is a standard practice to achieve high precision.[2]

Table 2: Performance Comparison of Internal Standard Types

| Parameter | Stable Isotope-Labeled IS | Odd-Chain Fatty Acid IS |

| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement.[1] | Good, but may not perfectly mimic the ionization behavior of all endogenous species. |

| Correction for Extraction Loss | Excellent, due to identical chemical properties. | Good, generally similar extraction efficiency. |

| Linearity | Excellent, with a wide dynamic range.[1] | Good, but the response may deviate at very high or low concentrations.[1] |

| Cost | Generally higher. | More cost-effective. |

| Availability | May be limited for some lipid species. | More broadly available. |

Detailed Experimental Protocols

Accurate and reproducible lipid quantification relies on meticulous and standardized experimental procedures. The following are detailed methodologies for key experiments in a typical lipidomics workflow.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with Internal Standard Spiking

This protocol describes a common method for extracting lipids from plasma samples.

-

Sample Preparation: Thaw frozen plasma samples on ice.[2]

-

Internal Standard Addition: In a glass tube, add a known volume of the internal standard mixture. This mixture should contain representative internal standards for each lipid class to be quantified.[2]

-

Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standards and vortex briefly.[2]

-

Solvent Addition and Homogenization: Add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final solvent-to-sample ratio of 20:1 (e.g., 1 mL for a 50 µL sample). Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[2]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) and vortex for 30 seconds.[2]

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[2]

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[2]

-

Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[2]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general approach for the separation and detection of lipids.

-

Chromatographic Separation:

-

Column: Utilize a C18 reversed-phase column suitable for lipid separation.[1]

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1][5]

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1][5]

-

Gradient: Employ a gradient starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[1] A typical gradient might be: 0.0 min, 15% B; 2.0 min, 30% B; 2.5 min, 48% B; 11.0 min, 82% B; 11.5 min, 99% B; 12.0 min, 99% B; 12.1 min, 15% B; 15.0 min, 15% B.[5]

-

Flow Rate: A common flow rate is between 0.3-0.6 mL/min.[1][5]

-

Column Temperature: Maintain a constant column temperature (e.g., 55-65°C) for reproducible retention times.[1][5]

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of lipid classes.[1]

-

Data Acquisition: Acquire data using either data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain both MS1 and MS/MS spectra for lipid identification and quantification.[1]

-

A Typical Experimental Workflow

The following diagram provides a visual representation of a standard lipidomics experimental workflow, from sample collection to data analysis.

Caption: A typical experimental workflow for a mass spectrometry-based lipidomics study.

Visualizing Lipid Signaling Pathways

The accurate quantification of lipids is crucial for understanding their roles in complex signaling pathways. The following diagram illustrates a simplified representation of the eicosanoid signaling pathway, which is heavily reliant on lipid mediators.

Caption: A simplified diagram of the eicosanoid signaling pathway.

Conclusion

The judicious selection and application of internal standards are indispensable for achieving accurate and reliable quantitative results in mass spectrometry-based lipidomics. While stable isotope-labeled standards represent the ideal, structurally similar standards can also provide robust data when appropriately validated. By adhering to rigorous and well-documented experimental protocols, researchers can ensure the generation of high-quality lipidomics data, thereby advancing our understanding of the critical roles lipids play in health and disease and paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | A Targeted Mass Spectrometric Analysis Reveals the Presence of a Reduced but Dynamic Sphingolipid Metabolic Pathway in an Ancient Protozoan, Giardia lamblia [frontiersin.org]

- 5. Metabolomics Analysis Identifies Sphingolipids as Key Signaling Moieties in Appressorium Morphogenesis and Function in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 16:0-18:0-16:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical information presented in a Certificate of Analysis (CoA) for the deuterated triglyceride internal standard, 16:0-18:0-16:0 TG-d5. Understanding the data and the underlying analytical methodologies is paramount for ensuring the accuracy and reliability of quantitative lipidomic studies. This document outlines the key quality attributes, experimental protocols for its characterization, and its application in mass spectrometry-based assays.

Product Identification and Specifications

The this compound is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of endogenous triglycerides. Its structure consists of a glycerol backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-3 positions and a stearic acid (18:0) chain at the sn-2 position. The deuterium atoms are located on the glycerol backbone, providing a distinct mass shift for mass spectrometric analysis.

Table 1: Chemical and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, TG(16:0/18:0/16:0)-d5 |

| Molecular Formula | C₅₃H₉₇D₅O₆[1][2] |

| CAS Number | 944709-25-5[1][2] |

| Molecular Weight | 840.40 g/mol [1][2] |

| Exact Mass | 839.799 amu[1] |

| Physical Form | Powder[2] |

| Purity | >99%[2] |

| Storage Temperature | -20°C[1][2] |

| Stability | At least 1 year at -20°C[1] |

Table 2: Standard Solution Specifications (if applicable)

| Parameter | Specification |

| Solvent | Toluene:Methanol (1:1, v/v)[3] |

| Concentration | 4 µM[3] |

| Storage Temperature | -20°C[3] |

Quality Control and Analytical Methodologies

The CoA for this compound reflects a comprehensive quality control process involving multiple analytical techniques to confirm the identity, purity, and concentration of the standard. Below are detailed protocols representative of those used in the industry.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of lipid standards by separating components based on their polarity.[4][5] For a high-purity standard like this compound, a single, well-defined spot is expected.

Experimental Protocol:

-

Stationary Phase: Silica gel 60 F254 TLC plate.[5]

-

Sample Preparation: The powdered standard is dissolved in a suitable organic solvent like chloroform or a hexane:isopropanol mixture.

-

Mobile Phase (Solvent System): A non-polar solvent system is used for the separation of neutral lipids like triglycerides. A common system is Petroleum Ether: Diethyl Ether: Acetic Acid (84:15:1, v/v/v).[5]

-

Development: The TLC plate, with the spotted sample, is placed in a sealed chromatography chamber containing the mobile phase. The solvent is allowed to migrate up the plate by capillary action.

-

Visualization: After development, the plate is dried and visualized. Common methods for lipids include:

-

Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause lipid spots to appear as brown-yellow spots.[4]

-

Phosphomolybdic Acid Spray: Spraying the plate with a 10% solution of phosphomolybdic acid in ethanol followed by heating at 110°C will reveal lipid spots as dark green-blue spots on a yellow-green background.[4][6]

-

-

Purity Assessment: The purity is determined by the absence of secondary spots, with the main triglyceride spot having a characteristic retention factor (Rf) value.

Identity and Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for confirming the identity and quantifying the concentration of the deuterated standard.[1][3] The method relies on chromatographic separation followed by mass-selective detection using Multiple Reaction Monitoring (MRM).

Experimental Protocol:

-

Chromatography System: A UPLC system equipped with a suitable column for lipid analysis (e.g., C18 reversed-phase).

-

Sample Preparation: The standard is accurately diluted in a suitable solvent mixture, such as isopropanol:acetonitrile.

-

Mobile Phase:

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the triglycerides from the column. A typical gradient might run from 90% to 98% B over several minutes.[3][7]

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transition: The identity of this compound is confirmed by monitoring a specific MRM transition. The precursor ion is the ammonium adduct of the molecule ([M+NH₄]⁺), and the product ion corresponds to the neutral loss of one of the fatty acid chains. For this compound (exact mass 839.80), the precursor ion would be m/z 857.8. A characteristic product ion would result from the neutral loss of a palmitic acid (16:0) chain.

Fatty Acid Composition by GC-FAME

Gas chromatography of fatty acid methyl esters (GC-FAME) is employed to verify the fatty acid composition of the triglyceride standard. This involves the transesterification of the triglyceride to its constituent FAMEs, which are then analyzed by GC.

Experimental Protocol:

-

Derivatization (Transesterification): The triglyceride standard is converted to FAMEs. A common method involves saponification with methanolic sodium hydroxide followed by esterification with boron trifluoride in methanol.[8] The resulting FAMEs are then extracted into a nonpolar solvent like heptane.[8]

-

Gas Chromatography System: A GC system equipped with a Flame Ionization Detector (FID) and a polar capillary column suitable for FAME separation (e.g., a wax-type column like DB-FATWAX or Rt-2560).[8][9]

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp to 240°C.

-

Detector Temperature: 260°C.

-

-

Analysis: The resulting chromatogram will show peaks corresponding to methyl palmitate (16:0) and methyl stearate (18:0). The peak areas can be used to confirm the correct ratio of these fatty acids in the original triglyceride molecule.

Visualized Workflows and Relationships

Diagrams are provided below to illustrate the logical flow of quality control and the application of the this compound standard.

Caption: Quality control workflow for this compound.

Caption: Logical relationships of CoA parameters.

References

- 1. waters.com [waters.com]

- 2. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 3. lcms.cz [lcms.cz]

- 4. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]

- 5. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 6. aocs.org [aocs.org]

- 7. waters.com [waters.com]

- 8. gcms.cz [gcms.cz]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated triglycerides, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are increasingly pivotal tools in metabolic research, drug development, and materials science. The substitution of deuterium for protium introduces a subtle yet significant change in the molecular properties of these lipids, leading to altered metabolic fates and increased stability. This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated triglycerides, detailed experimental protocols for their synthesis and analysis, and an exploration of their emerging roles in cellular signaling.

Physical Properties of Deuterated Triglycerides

It has been observed that the deuteration of lipid acyl chains leads to a decrease in the gel-to-fluid phase transition temperature. For instance, in saturated phospholipids, this decrease can be as significant as 4.3 ± 0.1 °C. This phenomenon is attributed to weaker van der Waals interactions between deuterated acyl chains. Consequently, deuterated triglycerides are expected to exhibit lower melting points compared to their non-deuterated (protiated) counterparts.

Furthermore, deuteration of the acyl chains has been shown to reduce the lamellar repeat spacing and bilayer thickness in phospholipids. This suggests that deuterated triglycerides may pack less efficiently in solid states, potentially leading to lower densities. Conversely, deuteration of the glycerol headgroup in phospholipids has the opposite effect, increasing these structural parameters. The impact on viscosity is less documented but is expected to be minimal, though potentially measurable.

| Property | Expected Effect of Acyl Chain Deuteration | Rationale |

| Melting Point | Decrease | Weaker inter-chain van der Waals interactions. |

| Density | Potential Decrease | Less efficient packing in the solid state. |

| Viscosity | Minimal Change | Primarily dependent on chain length and saturation. |

Chemical Properties of Deuterated Triglycerides

The most significant chemical property altered by deuteration is the rate of reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect (KIE) .

Kinetic Isotope Effect (KIE)

The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in their rate-determining step proceed more slowly. This effect is particularly pronounced in the oxidation of polyunsaturated fatty acids (PUFAs), where the abstraction of a hydrogen atom from a bis-allylic position is a key step in lipid peroxidation. By replacing these susceptible hydrogen atoms with deuterium, the resulting deuterated PUFAs, and by extension the triglycerides containing them, exhibit significantly enhanced resistance to both enzymatic and non-enzymatic oxidation.[1][2] This increased stability is a cornerstone of their application in developing therapeutics against diseases associated with oxidative stress.[1]

Chemical Stability

Beyond the KIE, the overall chemical stability of deuterated triglycerides is comparable to their protiated analogs. The ester linkages are subject to hydrolysis under acidic or basic conditions, and the double bonds in unsaturated fatty acyl chains can undergo addition reactions. However, the deuteration of the acyl chains themselves does not significantly alter the reactivity of these functional groups under normal conditions.

Experimental Protocols

Synthesis of Deuterated Triglycerides

The synthesis of deuterated triglycerides typically involves two main strategies: the deuteration of fatty acid precursors followed by their esterification to a glycerol backbone, or the direct deuteration of existing triglycerides.

1. Synthesis from Deuterated Fatty Acids:

This is the more common approach, allowing for site-specific or full deuteration of the acyl chains.

-

Perdeuteration of Fatty Acids: Saturated fatty acids can be perdeuterated (all hydrogens replaced with deuterium) using methods such as H/D exchange under hydrothermal conditions with D₂O as the deuterium source and a metal catalyst like Pt/C.[3] This process often requires multiple cycles to achieve high levels of deuterium incorporation.[3]

-

Site-Specific Deuteration of Unsaturated Fatty Acids: The synthesis of site-specifically deuterated PUFAs is more complex and often involves multi-step organic synthesis to introduce deuterium at the desired positions, typically the oxidatively sensitive bis-allylic sites.

-

Enzymatic or Chemical Esterification: Once the deuterated fatty acids are obtained, they can be esterified to a glycerol backbone to form triglycerides. This can be achieved through chemical methods, such as using acid catalysts, or more specifically using lipases. Lipases, particularly those with 1,3-specificity, can be employed to selectively esterify the sn-1 and sn-3 positions of the glycerol backbone.[4]

Workflow for Triglyceride Synthesis:

Caption: General workflow for the synthesis of deuterated triglycerides.

Analytical Techniques

1. Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the analysis of deuterated triglycerides, allowing for the confirmation of deuterium incorporation and the elucidation of molecular structure.

-

Protocol Outline:

-

Sample Preparation: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Ionization: Ionize the triglyceride molecules using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The formation of adducts with ions like ammonium or sodium is common.

-

Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions to confirm the mass shift corresponding to the number of incorporated deuterium atoms.

-

Tandem MS (MS/MS): For structural elucidation, select the parent ion and subject it to fragmentation. The fragmentation pattern can reveal the composition and position of the deuterated fatty acyl chains.[5][6] The neutral loss of fatty acids is a characteristic fragmentation pathway for triglycerides.[6]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is invaluable for determining the precise location and extent of deuteration.

-

¹H NMR Protocol Outline:

-

Sample Preparation: Dissolve the deuterated triglyceride sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum. The disappearance or reduction in the intensity of specific proton signals compared to the spectrum of the non-deuterated analog provides direct evidence of deuterium substitution at those positions.

-

-

²H NMR Protocol Outline:

-

Sample Preparation: Dissolve the sample in a protonated solvent.

-

Data Acquisition: Acquire a ²H NMR spectrum. The presence of signals in the ²H spectrum confirms the incorporation of deuterium and their chemical shifts can indicate the positions of deuteration.[7]

-

Metabolic Fate and Signaling Pathways

Deuterated triglycerides are extensively used as stable isotope tracers to study lipid metabolism in vivo. By administering deuterated water (D₂O) or deuterated fatty acids, researchers can track the incorporation of deuterium into newly synthesized triglycerides and follow their metabolic fate.[8][9]

Deuterium Incorporation from D₂O:

Caption: Metabolic pathway of deuterium incorporation into triglycerides from D₂O.[10]

Role in Cell Signaling

While much of the research focuses on their use as tracers, emerging evidence suggests that deuterated lipids can have direct biological effects. The increased resistance of deuterated PUFAs to peroxidation means that they can modulate signaling pathways that are sensitive to oxidative stress. For example, deuterated linoleic acid has been shown to have a cytoprotective effect in a model of ischemia, which involves the activation of the Ca²⁺ signaling system in astrocytes.

Furthermore, triglycerides themselves are recognized as signaling molecules that can influence reward and motivation pathways in the brain.[11] While research into the specific signaling roles of deuterated triglycerides is ongoing, it is plausible that their altered metabolic stability could lead to different downstream signaling outcomes compared to their protiated counterparts.

Conclusion

Deuterated triglycerides represent a versatile and powerful class of molecules for scientific research and drug development. Their unique physical and chemical properties, stemming from the kinetic isotope effect, offer enhanced stability and provide a means to probe complex biological processes. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of these important compounds. As research continues, the direct bioactive and signaling roles of deuterated triglycerides are likely to become an increasingly important area of investigation, opening new avenues for therapeutic intervention in a range of diseases.

References

- 1. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 3. Documents download module [ec.europa.eu]

- 4. coconote.app [coconote.app]

- 5. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]